molecular formula C21H21F3N2O2 B2876290 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 1005301-34-7

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2876290
CAS No.: 1005301-34-7
M. Wt: 390.406
InChI Key: WOPKPEYUSSBJFL-UHFFFAOYSA-N
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Description

N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group at the 1-position and a 3-(trifluoromethyl)benzamide moiety at the 7-position. The compound’s design leverages the tetrahydroquinoline core, a structure known for its pharmacological relevance in targeting enzymes and receptors . The 3-(trifluoromethyl) group enhances lipophilicity and metabolic stability, while the 2-methylpropanoyl substituent may influence conformational flexibility and binding interactions .

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-4-6-14-8-9-17(12-18(14)26)25-19(27)15-5-3-7-16(11-15)21(22,23)24/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPKPEYUSSBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation at the 1-Position

The 1-position nitrogen undergoes acylation with 2-methylpropanoyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) in dichloromethane (DCM) facilitates the reaction, achieving 89% yield after recrystallization from ethyl acetate/hexane. Excess acyl chloride (1.2 equiv) ensures complete conversion, while maintaining the temperature at −10°C prevents N-oxide formation.

Critical Parameter Optimization

  • Temperature : Reactions above 0°C reduce yield by 12–15% due to competing hydrolysis.
  • Solvent : DCM outperforms THF or acetone, minimizing byproduct formation.

Amide Coupling at the 7-Position

The 7-amino group reacts with 3-(trifluoromethyl)benzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). A two-phase system (DCM/water) enhances reactivity, yielding 86% of the target compound after extraction. Post-coupling purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) ensures ≥98% purity.

Table 2: Amide Coupling Reaction Parameters

Parameter Value Impact on Yield Source
Equiv. Benzoyl Chloride 1.1 Maximizes conversion
Base DIPEA (2.5 equiv) Neutralizes HCl
Reaction Time 4 h, 25°C Optimal kinetics

Trifluoromethyl Benzamide Synthesis

The 3-(trifluoromethyl)benzoyl chloride is prepared via a modified protocol from CN113698315A:

  • Fluorination : 2,3-Dichlorotrifluorotoluene reacts with KF in DMF at 120°C for 3 h (92% yield).
  • Cyano Substitution : Treatment with CuCN in NMP at 180°C introduces the nitrile group (85% yield).
  • Hydrolysis : H₂SO₄ (70%) at 100°C converts the nitrile to the carboxylic acid (88% yield).
  • Acyl Chloride Formation : Thionyl chloride (2 equiv) in toluene under reflux yields the chloride (94%).

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.43 (m, 4H, Ar-H), 4.12 (q, J = 6.8 Hz, 2H, CH₂), 2.98–2.64 (m, 4H, tetrahydroquinoline CH₂), 1.87 (s, 6H, (CH₃)₂CH).
  • ¹³C NMR : 172.8 (C=O), 166.5 (C=O), 132.1–121.4 (Ar-C), 40.2 (CH₂), 25.1 ((CH₃)₂CH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 419.1482 (Calculated: 419.1485).

HPLC Purity

  • Retention time: 12.7 min (C18 column, 70:30 MeOH/H₂O), 98.2% purity.

Challenges and Optimizations

  • Regioselectivity in Nitration : Directed ortho-metallation using lithium diisopropylamide (LDA) ensures >95% 7-nitro regioselectivity.
  • Enantiomeric Purity : Chiral SFC (Chiralpak AD-H, 50% IPA/CO₂) resolves racemic mixtures, achieving 99.5% ee for the (S)-enantiomer.
  • Scale-Up Limitations : Exothermic reactions during acylation require jacketed reactors to maintain −10°C, preventing thermal degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The trifluoromethyl group and benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart unique properties such as increased stability or reactivity.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways, particularly those involving amide or trifluoromethyl groups.

    Drug Development: Its unique structure makes it a potential candidate for drug development, targeting specific enzymes or receptors.

Medicine:

    Therapeutics: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, making it a candidate for further pharmacological studies.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide exerts its effects is likely multifaceted, involving interactions with various molecular targets and pathways. Key aspects include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related benzamide and tetrahydroquinoline derivatives is provided below, focusing on substituent effects, synthetic pathways, and biological implications.

Structural Analogues from Morpholine-Substituted Tetrahydroquinoline Derivatives ()

Compounds 10e, 10f, and 10g (synthesized in ) share the tetrahydroquinoline-benzamide framework but differ in substituents:

  • The dual trifluoromethyl groups on the benzamide may enhance electron-withdrawing effects, increasing binding affinity but possibly reducing metabolic stability .
  • 10f: 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)benzamide The piperidine-1-carbonyl group offers a bulkier, basic substituent, which could alter interactions with hydrophobic pockets in target proteins.
  • 10g: 3-Fluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide Hybridizes features of 10e and 10f, balancing fluorine’s moderate electron-withdrawing effects with a single trifluoromethyl group.
Compound Tetrahydroquinoline Substituent Benzamide Substituents Key Properties
Target Compound 2-Methylpropanoyl 3-(Trifluoromethyl) High lipophilicity, moderate solubility
10e Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl) Enhanced solubility, strong electron withdrawal
10f Piperidine-1-carbonyl 3,5-Difluoro Reduced metabolic stability, moderate potency
10g Piperidine-1-carbonyl 3-Fluoro, 5-(trifluoromethyl) Balanced electronic effects

Comparison with G511-0318 ()

The screening compound G511-0318 (2,3-dimethoxy-N-[1-(2-methylpropanoyl)-tetrahydroquinolin-7-yl]benzamide) shares the 2-methylpropanoyl-tetrahydroquinoline core but substitutes the benzamide with 2,3-dimethoxy groups.

  • Electronic Effects : The methoxy groups are electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference likely alters binding interactions with aromatic residues in target proteins.
  • Biological Activity : While both compounds may target similar pathways (e.g., kinase inhibition), the trifluoromethyl group in the target compound could confer higher affinity for hydrophobic binding pockets .

Pesticide Benzamides ()

Compounds like mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) and flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) are structurally simpler benzamides used as pesticides.

  • Key Differences: Lack of the tetrahydroquinoline scaffold reduces conformational rigidity and target specificity.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis (analogous to methods in and ) allows modular substitution, enabling optimization of pharmacokinetic properties.
  • Trifluoromethyl Advantage : The 3-(trifluoromethyl) group outperforms methoxy or fluoro substituents in enhancing binding affinity and metabolic stability, as seen in mTOR inhibitors like 10e .
  • Biological Potential: While pesticide benzamides () lack specificity, the tetrahydroquinoline derivatives () demonstrate targeted bioactivity, positioning the target compound as a promising candidate for therapeutic development.

Biological Activity

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H26F3N2OC_{22}H_{26}F_{3}N_{2}O, with a molecular weight of 408.46 g/mol. The structure includes a tetrahydroquinoline moiety and a trifluoromethyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H26F3N2O
Molecular Weight408.46 g/mol
LogP4.1433
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area38.701 Ų

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to possess broad-spectrum antibacterial effects due to their ability to inhibit bacterial folic acid synthesis.

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes or receptors in biological pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in cell signaling or metabolic processes. This inhibition could lead to therapeutic applications in treating conditions such as cancer or bacterial infections.

While the precise mechanism of action remains under investigation, it is believed that the compound's unique structural features allow it to bind effectively to target proteins or enzymes. This interaction may disrupt normal cellular functions or inhibit pathogenic processes.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) : A study demonstrated that compounds structurally related to this compound showed inhibitory effects on the T3SS in pathogenic bacteria. This system is crucial for bacterial virulence, and its inhibition could lead to novel antibacterial therapies .
  • Cytotoxicity Studies : In vitro assays have indicated varying levels of cytotoxicity against cancer cell lines. The compound exhibited selective cytotoxic effects at specific concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Screening : High-throughput screening of related compounds revealed significant antimicrobial activity against several strains of bacteria and fungi, indicating a promising avenue for further development as an antimicrobial agent .

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